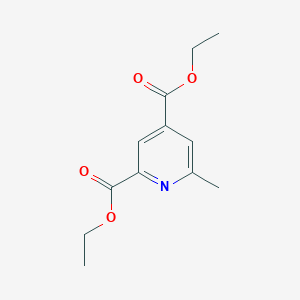
Diethyl 6-methylpyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two ester groups at the 2 and 4 positions and a methyl group at the 6 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 6-methylpyridine-2,4-dicarboxylate can be synthesized through a multistep synthetic route. One common method involves the cyclocondensation reaction of ethyl acetoacetate, 3-aryl-1-phenyl pyrazole-4-carboxaldehyde, and ammonium acetate . The reaction typically requires heating and the use of a solvent such as methanol.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar cyclocondensation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as methanesulfonic acid and sodium nitrite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silica gel are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Reduction: Reduction reactions can produce this compound derivatives with reduced ester groups.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 6-methylpyridine-2,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 6-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the action of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to specific proteins, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
- Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylate
Uniqueness
Diethyl 6-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 6-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)13-10(7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
UUOUWIYQOHUPOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


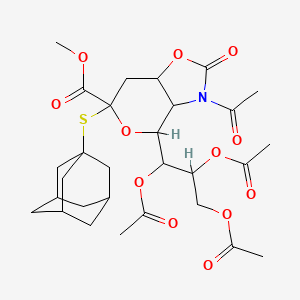
![7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12275829.png)
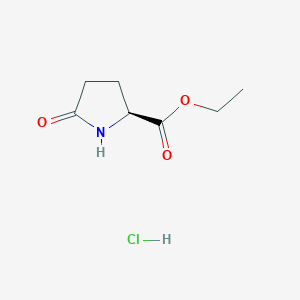
![4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275838.png)
![(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B12275841.png)
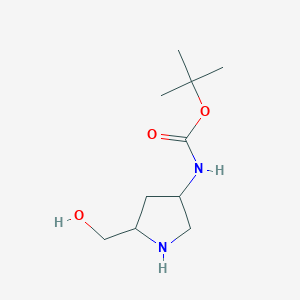
![copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12275855.png)
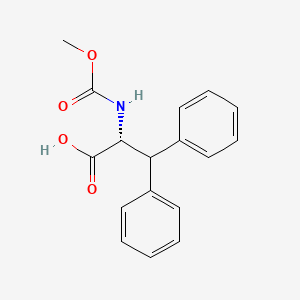
![2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12275876.png)
![1,3-Bis[(4-ethyloxyphenyl)amino]urea](/img/structure/B12275879.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12275881.png)

